molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5

Repaglinide N-Oxide

Número de catálogo: B1144993
Número CAS: 121167-81-5
Peso molecular: 468.59
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Repaglinide N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₆N₂O₅ and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Efficacy

Repaglinide, a carbamoylbenzoic acid derivative, is chemically related to the meglitinide class of insulin secretagogues. It is distinguished by its rapid-acting insulin secretion, targeting early-phase insulin release to lower postprandial glucose levels. This mechanism is crucial for reducing long-term cardiovascular complications associated with diabetes mellitus. Repaglinide's distinct binding site on the β-cell membrane differs from that of sulfonylureas, offering greater insulinotropic effects. Clinical trials up to 52 weeks have demonstrated its effectiveness in glycaemic control in type 2 diabetes patients, including those with renal impairment or elderly patients. As monotherapy or in combination with other antihyperglycaemic drugs, repaglinide matches or surpasses the efficacy of other oral antihyperglycaemic agents with a similar tolerability profile (Scott, 2012).

Insulin Secretion Mechanism

Repaglinide operates by binding to a specific site on the plasma membrane of β-cells, leading to the closing of ATP-sensitive potassium channels. This action causes β-cell depolarization and the opening of voltage-sensitive calcium channels, allowing an influx of calcium ions that stimulate insulin release. Its insulinotropic effect does not depend on its ionophoretic capacity, nor does it trigger insulin release in the absence of exogenous glucose. The rapid increase in plasma insulin levels observed with repaglinide outperforms that of other sulfonylureas like glibenclamide or glimepiride in animal models (Malaisse, 1999).

Drug-Drug and Food-Drug Interactions

The review on drug-drug and food-drug interactions with repaglinide and nateglinide indicates their rising use in type 2 diabetes treatment. These agents, known for better postprandial hyperglycaemia control and a more favorable safety profile, especially in renal failure patients, are subject to pharmacokinetic interactions due to metabolism via cytochrome P450 enzymes. Repaglinide, in particular, shows interaction with a wide range of substances, impacting its plasma levels and, consequently, its glycaemic control effectiveness (Scheen, 2007).

Mecanismo De Acción

Target of Action

Repaglinide N-Oxide, a derivative of Repaglinide, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .

Mode of Action

This compound interacts with its primary targets, the pancreatic β cells, by binding to specific receptors on the cell membrane . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial blood glucose levels . The action of this compound is dependent on the presence of glucose, meaning it has little effect on insulin levels between meals and overnight .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It blocks ATP-dependent potassium channels, leading to the depolarization of the cell membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells .

Pharmacokinetics

Repaglinide is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . These ADME properties impact the bioavailability of this compound, influencing its effectiveness in controlling blood glucose levels.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of insulin release from β-islet cells of the pancreas . This results in a decrease in postprandial blood glucose levels, contributing to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic variations in certain genes, such as KCNQ1, can influence the response to Repaglinide . Additionally, the presence of other medications or substances in the body can potentially interact with this compound, affecting its action .

Safety and Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

Nanotechnology has been applied to improve the physicochemical properties of Repaglinide. For instance, Repaglinide nanoemulsion has been developed for faster drug delivery .

Análisis Bioquímico

Biochemical Properties

Repaglinide N-Oxide, like Repaglinide, is likely to interact with various enzymes and proteins in the body. Repaglinide is known to act by binding to β cells of the pancreas to stimulate insulin release . It targets early-phase insulin release, lowering postprandial glucose (PPG) excursions, which is considered important in reducing long-term cardiovascular complications of diabetes mellitus .

Cellular Effects

The cellular effects of this compound are expected to be similar to those of Repaglinide. Repaglinide has been shown to have a significant impact on various types of cells, particularly pancreatic β cells . It influences cell function by stimulating early-phase insulin release, thereby reducing postprandial glucose levels .

Molecular Mechanism

The mechanism of action of this compound involves promoting insulin release from β-islet cells of the pancreas . Like other antidiabetic drugs, a main side effect concern is hypoglycemia . It is sold by Novo Nordisk under various brand names in different countries .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Repaglinide has been studied extensively. In clinical trials of up to 1-year’s duration, recommended dosages of Repaglinide provided effective glycaemic control and were generally well tolerated .

Dosage Effects in Animal Models

Studies on Repaglinide have shown that it has a good safety and efficacy profile in diabetic patients with complications in renal impairment .

Metabolic Pathways

Repaglinide is extensively metabolized in the liver and excreted in bile . The metabolic pathways of this compound are expected to be similar. Repaglinide metabolites do not possess appreciable hypoglycemic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Repaglinide is known to be transported and distributed within cells and tissues. It is extensively metabolized in the liver and excreted in bile .

Subcellular Localization

Repaglinide is known to act by binding to β cells of the pancreas to stimulate insulin release . This suggests that it may be localized in the β cells of the pancreas.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Repaglinide N-Oxide involves the oxidation of Repaglinide using a suitable oxidizing agent.", "Starting Materials": [ "Repaglinide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. sodium tungstate, sodium molybdate, etc.)" ], "Reaction": [ "Dissolve Repaglinide in a suitable solvent.", "Add the oxidizing agent and catalyst to the solution.", "Stir the mixture at a suitable temperature and for a suitable time to allow for oxidation of Repaglinide to Repaglinide N-Oxide.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

Número CAS

121167-81-5

Fórmula molecular

C₂₇H₃₆N₂O₅

Peso molecular

468.59

Sinónimos

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.